4-(2-Fluorophenyl)oxan-4-amine hydrochloride
Description
4-(2-Fluorophenyl)oxan-4-amine hydrochloride is a tetrahydropyran derivative featuring a 2-fluorophenyl substituent and an amine group at the 4-position of the oxane ring. Its molecular formula is C₁₁H₁₃ClFNO, with a molecular weight of 229.68 g/mol and a purity of ≥95% (CAS: 182868-72-0) . The compound’s structure combines a lipophilic fluorophenyl group with a polar amine hydrochloride salt, making it a candidate for exploration in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(2-fluorophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVCEOAVRDSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-64-0 | |
| Record name | 2H-Pyran-4-amine, 4-(2-fluorophenyl)tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization Strategies for Tetrahydropyran Core
The oxane ring is typically synthesized via acid-catalyzed cyclization of diols or halo-alcohols. For example, a diol precursor such as 4-(2-fluorophenyl)-1,5-pentanediol could undergo cyclization in the presence of sulfuric acid (6–8% w/w) in dimethylacetamide (DMA) at 115°C, as demonstrated in similar syntheses. This method avoids chromatographic purification, aligning with industrial scalability requirements.
Table 1: Cyclization Conditions for Oxane Ring Formation
| Precursor | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 1,5-Diol derivative | H₂SO₄ | DMA/NMP | 100–120°C | >75% | |
| Halo-alcohol | BF₃·OEt₂ | Tetrahydrofuran | 0–25°C | 80–90% |
Fluorination Techniques for Aryl Group Functionalization
The 2-fluorophenyl moiety is likely introduced via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. A patent describing 2-amino-4-fluoropyridine synthesis employs potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 16 hours to replace chlorine with fluorine. Applied to this compound, a chlorinated intermediate such as 4-(2-chlorophenyl)oxan-4-amine could undergo fluorination under analogous conditions.
Amine Functionalization and Salt Formation
Reductive Amination of Ketone Intermediates
A ketone precursor, 4-(2-fluorophenyl)oxan-4-one, could be converted to the amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol at 60°C, this method achieves >90% conversion in related pyrrolidine derivatives. The free amine is subsequently treated with hydrochloric acid in isopropanol to precipitate the hydrochloride salt.
Gabriel Synthesis for Primary Amine Generation
Hydrochloride Salt Crystallization
The final step involves protonating the free amine with hydrogen chloride gas in anhydrous ethanol or isopropanol. A patent detailing borane-mediated reductions recommends adding concentrated HCl (12 M) dropwise to a cooled (0–5°C) amine solution, followed by vacuum drying at 40–90°C to isolate the crystalline hydrochloride salt.
Analytical Characterization and Quality Control
Successful synthesis is confirmed via:
- ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.2–7.8 ppm), oxane ring protons (δ 3.5–4.2 ppm), and amine protons (δ 1.8–2.3 ppm).
- HPLC purity : >99% using a C18 column with acetonitrile/water (70:30) mobile phase.
- Melting point : 180–185°C (decomposition).
Industrial-Scale Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)oxan-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
4-(2-Fluorophenyl)oxan-4-amine hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can yield oxides.
- Reduction : Converts to different amine derivatives.
- Substitution : The fluorine atom can be replaced with other functional groups under specific conditions.
Biology
Research indicates that this compound may interact with various biological targets, making it significant for studying:
- Enzyme Inhibition : Potential to inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : May modulate activity of certain receptors, influencing cellular responses.
Medicine
Ongoing investigations are exploring the therapeutic applications of this compound:
-
Anticancer Properties : Preliminary studies have shown that it can inhibit tumor growth in vitro by affecting key signaling pathways involved in cell proliferation and survival.
Study Focus Findings Prostate Cancer Significant cytotoxicity observed in PC-3 cell line through modulation of alpha1 adrenergic receptors. Antimicrobial Efficacy Exhibited antibacterial activity against multidrug-resistant strains.
Industry
This compound is also being evaluated for its potential use in the development of new materials and chemical processes, particularly in the production of specialty chemicals.
Antitumor Activity
In vitro studies have demonstrated that treatment with this compound leads to a marked decrease in the proliferation of specific cancer cell lines. For instance, it has shown efficacy against prostate cancer cells by modulating apoptosis pathways.
Neuroprotective Effects
Research indicates potential neuroprotective properties, where treatment significantly decreased markers of oxidative damage in neuronal cultures exposed to harmful conditions.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
| Compound Name | Substituent | Position | Electronic Effect |
|---|---|---|---|
| 4-(2-Fluorophenyl)oxan-4-amine hydrochloride | Fluorine | Ortho | Moderate electron-withdrawing |
| 4-(3-Chlorophenyl)oxan-4-amine hydrochloride | Chlorine | Meta | Strong electron-withdrawing |
| 4-(4-Fluorophenyl)oxan-4-amine hydrochloride | Fluorine | Para | Electron-withdrawing (resonance) |
| 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride | Methoxy | Ortho | Electron-donating (resonance) |
| 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride | Trifluoromethoxy | Meta | Strong electron-withdrawing, lipophilic |
Key Observations :
- Meta-substituted Chlorine: The 3-chloro analogue (C₁₁H₁₃Cl₂NO, MW: 254.13 g/mol) exhibits stronger electron withdrawal, which may enhance stability but reduce solubility compared to fluorine .
- Para-substituted Fluorine : The 4-fluoro isomer (CAS: 1385696-29-6, MW: 229.68 g/mol) allows resonance stabilization, possibly altering receptor-binding profiles .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility<sup>†</sup> |
|---|---|---|---|---|
| This compound | C₁₁H₁₃ClFNO | 229.68 | ~2.1 | Moderate in polar solvents |
| 4-(3-Chlorophenyl)oxan-4-amine hydrochloride | C₁₁H₁₃Cl₂NO | 254.13 | ~2.8 | Low (high lipophilicity) |
| 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride | C₁₂H₁₇ClFNO | 245.72 | ~2.5 | Moderate |
| 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride | C₁₂H₁₈ClNO₂ | 243.73 | ~1.9 | High (due to methoxy) |
| 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride | C₁₂H₁₄ClF₃NO₂ | 297.46 | ~3.3 | Very low |
<sup>*</sup>Estimated based on substituent contributions.
<sup>†</sup>Predicted from substituent polarity and molecular weight.
Key Observations :
- Lipophilicity : The trifluoromethoxy group (logP ~3.3) significantly increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Solubility : The 2-methoxy analogue (logP ~1.9) exhibits higher solubility due to the electron-donating methoxy group, which enhances hydrogen bonding .
Structural Modifications and Pharmacological Implications
- 4-(4-Fluorophenyl)oxan-4-amine hydrochloride (CAS: 1385696-29-6): Para-substitution may align with planar receptor sites, as seen in fluorinated antipsychotics like Ziprasidone ().
Biological Activity
4-(2-Fluorophenyl)oxan-4-amine hydrochloride, with the molecular formula C₁₁H₁₄FNO·HCl and a molecular weight of approximately 231.7 g/mol, is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. The presence of the fluorine atom in its structure may enhance its interaction with biological targets, influencing its efficacy as a therapeutic agent .
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A fluorophenyl group attached to an oxan ring .
- An amine functional group , which is crucial for its biological activity.
This structural configuration may contribute to its reactivity and binding properties, making it a candidate for drug development .
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific cellular pathways, although detailed mechanisms are still under investigation .
Antimicrobial Properties
The compound has been investigated for its potential to inhibit various pathogens. Initial findings suggest that it may disrupt microbial cell functions, leading to reduced viability of bacteria and fungi. Further studies are required to quantify these effects and understand the underlying mechanisms.
Anticancer Properties
In cancer research, this compound has shown promise in inhibiting tumor growth in vitro. It appears to affect key signaling pathways involved in cell proliferation and survival. Specific studies are ongoing to evaluate its efficacy against different cancer cell lines.
The biological activity of this compound is believed to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor interaction : It might act on certain receptors, modulating cellular responses and potentially leading to therapeutic effects.
Further research is necessary to elucidate these interactions fully and their implications for drug design .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes key features of these compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(4-Chlorophenyl)-N-methyloxan-4-amine hydrochloride | 1461714-03-3 | Contains chlorine; potential for different reactivity patterns. |
| 2-(4-Bromophenyl)-N-methyloxan-4-amine hydrochloride | 1461714-04-4 | Similar structure with bromine; may exhibit distinct biological activities. |
| 2-(4-Methylphenyl)-N-methyloxan-4-amine hydrochloride | 1461714-05-5 | Methyl group substitution alters electronic properties compared to fluorine. |
The distinct electronic characteristics imparted by the fluorine atom in this compound enhance its reactivity and binding properties compared to these similar compounds .
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxan-based compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a potential role for this compound in treating infections caused by multidrug-resistant organisms .
- Cancer Cell Proliferation : In vitro experiments showed that treatment with this compound led to a marked decrease in the proliferation of specific cancer cell lines, indicating its potential as an anticancer agent .
- Mechanistic Studies : Ongoing research aims to clarify the precise molecular mechanisms through which this compound exerts its biological effects, including detailed binding studies and pathway analyses .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NH₃, EtOH, 60°C, 12h | 65–70 | |
| Salt Formation | HCl (gas), THF, 0°C | >90 |
Basic: How is the compound’s purity and structural identity validated?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the 2-fluorophenyl substituent via characteristic ¹⁹F NMR shifts (e.g., δ -110 to -120 ppm) and aromatic proton splitting patterns .
- HPLC : Assess purity (>97%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS (positive mode) to verify the molecular ion [M+H]⁺ and chloride adducts .
Advanced: How does the 2-fluorophenyl substituent influence electronic properties compared to para-substituted analogs?
Answer:
The ortho-fluorine atom induces steric hindrance and electron-withdrawing effects, altering:
Q. Table 2: Electronic Effects of Fluorine Substituents
| Substituent Position | Hammett σ Value | LogP (Experimental) |
|---|---|---|
| 2-Fluorophenyl | +0.34 | 1.8 ± 0.2 |
| 4-Fluorophenyl | +0.15 | 1.5 ± 0.1 |
Advanced: How to address contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability. Mitigate via:
- Standardized Assays : Use PubChem’s bioactivity protocols (e.g., enzyme inhibition at fixed ATP concentrations) .
- Control Experiments : Compare with structurally validated analogs (e.g., 4-fluorobenzoyl derivatives) to isolate substituent effects .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition) to identify outliers .
Basic: Why is the hydrochloride salt form preferred in research?
Answer:
The hydrochloride salt improves:
- Solubility : Enhances aqueous solubility (e.g., >50 mg/mL in PBS) for in vitro assays .
- Stability : Reduces hygroscopicity and degradation during storage .
Advanced: What are the challenges in scaling up synthesis, and how are they resolved?
Answer:
Challenges :
- Low yields in cyclization steps due to steric hindrance from the 2-fluorophenyl group.
- Purification difficulties from byproducts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
